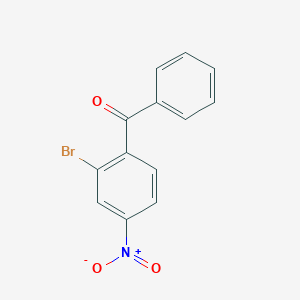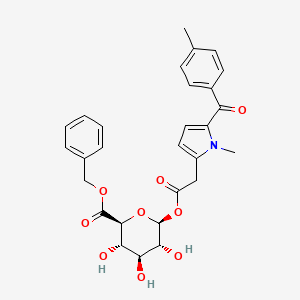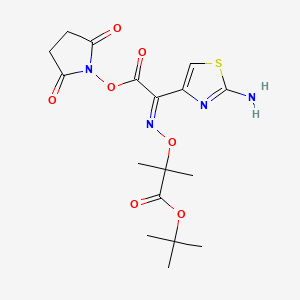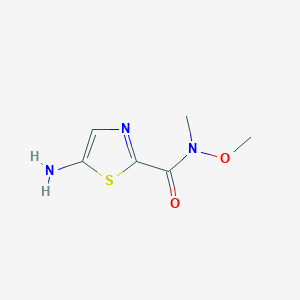
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is a labeled metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and structure. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves several steps. The starting material is L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-hydroxy-3-propionamide under specific conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like dithiothreitol for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of acrylamide metabolites.
Biology: The compound is used in studies related to protein synthesis and metabolism.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of acrylamide in the human body.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of acrylamide, leading to the formation of various metabolites. These metabolites can then be studied to understand the effects of acrylamide exposure on the human body.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is unique due to its labeled nature, which allows for precise tracking and quantification in scientific studies. Similar compounds include:
N-Acetyl-L-cysteine: A precursor in the synthesis of the compound.
S-(2-hydroxy-3-propionamide)-L-cysteine: A non-labeled version of the compound.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: Another derivative of L-cysteine with similar properties.
These compounds share similar chemical structures but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C8H14N2O5S |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1/i1D3 |
InChI-Schlüssel |
GFVUOIIZUCFXSF-PHQZTYCUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


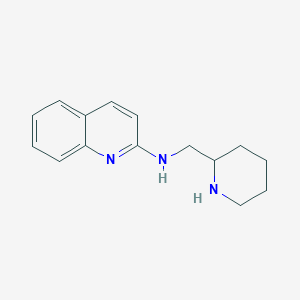
![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

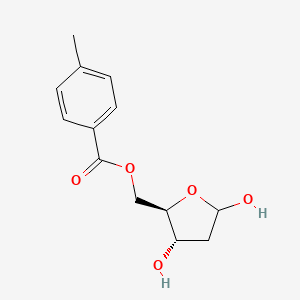

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
